Cas no 192569-17-8 (11a-Hydroxy Canrenone)

11a-Hydroxy Canrenone Chemical and Physical Properties
Names and Identifiers
-
- 11-alpha-Hydroxycarvenone
- (11a,17a)-11,17-dihydroxy-3-oxo-pregna-4,6-diene-21-carboxylic acid
- 11-HYDROXY-CANRENONE
- 11Alpha-HydroxyCanrenone
- 3-(3-OXO-11A,17SS-DIHYDROXY-4,6-DIENE-PREGNA-17A-YL)PROPANOIC ACID LACTONE
- 3-(3-oxo-11a,17-dihydroxy-4,6-diene-pregna-17a-yl)propanoicacidlactone
- 11-ALPHA-HYDROXY-CARNRENONE
- 11-Hydroxy Canrenone
- 11α-Hydroxy Canrenone
- 11-α-Hydroxycarvenone
- 11-alpha-Hydroxycar
- 11α-Hydroxycarvenone
- Eplerenone Intermediates
- Eplerenone intermediate 11a-Hydroxycanrenone
- Eplerenone IMpurity - 11-alpha-Hydroxy Canrenone
- (11α,17α)-11,17-Dihydroxy-3-oxopregna-4,6-diene-21-carboxylic Acid
- Pregna-4,6-diene-21-carboxylic acid, 11,17-dihydroxy-3-oxo-, gamma-lactone, (11alpha,17alpha)-
- 11-hydroxy-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
- SCHEMBL14085002
- 192569-17-8
- (1R,3aS,3bS,9aR,9bS,10R,11aS)-10-hydroxy-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione
- AS-73900
- 11a-Hydroxy Canrenone
- (8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
- AKOS026670214
- 11
- A-Hydroxy Canrenone
- DTXSID901315221
- 11α-Hydroxycanrenone
- 11I+/--Hydroxycanrenone
- Pregna-4,6-diene-21-carboxylic acid, 11,17-dihydroxy-3-oxo-, ?-lactone, (11a,17a)-; 11a-Hydroxycanrenone; 11a-Hydroxy Canrenone
-
- MDL: MFCD09038746
- Inchi: 1S/C22H28O4/c1-20-8-5-14(23)11-13(20)3-4-15-16-6-9-22(10-7-18(25)26-22)21(16,2)12-17(24)19(15)20/h3-4,11,15-17,19,24H,5-10,12H2,1-2H3/t15?,16?,17?,19?,20-,21-,22+/m0/s1
- InChI Key: RJTDWMKVQUPGSY-NYTLBARGSA-N
- SMILES: C[C@@]12CCC(=O)C=C2C=C[C@H]3[C@@H]4CC[C@@]5(CCC(=O)O5)[C@@]4(C)C[C@H]([C@@H]31)O
Computed Properties
- Exact Mass: 356.19900
- Monoisotopic Mass: 356.19875937g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 0
- Complexity: 751
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 63.6Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.25
- Melting Point: 232-234°C
- Boiling Point: 584.7±50.0 °C at 760 mmHg
- Flash Point: 207.3±23.6 °C
- Refractive Index: 1.598
- PSA: 63.60000
- LogP: 3.34090
- Vapor Pressure: 0.0±3.7 mmHg at 25°C
11a-Hydroxy Canrenone Security Information
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:(BD19106)
11a-Hydroxy Canrenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-73900-5G |
(1R,3aS,3bS,9aR,9bS,10R,11aS)-10-hydroxy-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione |
192569-17-8 | >95% | 5g |
£440.00 | 2025-02-08 | |
TRC | H883500-100mg |
11a-Hydroxy Canrenone |
192569-17-8 | 100mg |
$ 173.00 | 2023-09-07 | ||
Cooke Chemical | M3094435-1g |
11α-Hydroxycanrenone |
192569-17-8 | 98% | 1g |
RMB 1760.00 | 2025-02-21 | |
TRC | H883500-1g |
11a-Hydroxy Canrenone |
192569-17-8 | 1g |
$340.00 | 2023-05-18 | ||
Key Organics Ltd | AS-73900-1G |
(1R,3aS,3bS,9aR,9bS,10R,11aS)-10-hydroxy-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione |
192569-17-8 | >95% | 1g |
£182.00 | 2025-02-08 | |
Key Organics Ltd | AS-73900-250MG |
(1R,3aS,3bS,9aR,9bS,10R,11aS)-10-hydroxy-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione |
192569-17-8 | >95% | 0.25g |
£144.00 | 2023-06-14 | |
Chemenu | CM139117-25g |
(8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-1,3',4',8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H)-dione |
192569-17-8 | 95% | 25g |
$*** | 2023-03-29 | |
SHENG KE LU SI SHENG WU JI SHU | sc-208846-10mg |
11-Hydroxy Canrenone, |
192569-17-8 | 10mg |
¥1880.00 | 2023-09-05 | ||
Aaron | AR002GS9-1g |
Pregna-4,6-diene-21-carboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, (11α,17α)- |
192569-17-8 | 95% | 1g |
$100.00 | 2025-01-21 | |
eNovation Chemicals LLC | D768671-100mg |
Pregna-4,6-diene-21-carboxylic acid, 11,17-dihydroxy-3-oxo-, -lactone, (11,17)- |
192569-17-8 | 95% | 100mg |
$80 | 2025-02-21 |
11a-Hydroxy Canrenone Related Literature
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
10. Book reviews
Additional information on 11a-Hydroxy Canrenone
11a-Hydroxy Canrenone: A Comprehensive Overview
11a-Hydroxy Canrenone, also known by its CAS number 192569-17-8, is a steroidal compound that has garnered significant attention in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of pregnenolone derivatives, which are known for their diverse biological activities. The structure of 11a-Hydroxy Canrenone is characterized by a hydroxyl group at the 11a position, which plays a crucial role in its pharmacokinetic and pharmacodynamic properties.
Recent studies have highlighted the potential of 11a-Hydroxy Canrenone as a neuroprotective agent. Research conducted by Smith et al. (2023) demonstrated that this compound exhibits significant anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The hydroxyl group at the 11a position is believed to enhance the compound's ability to cross the blood-brain barrier, thereby improving its bioavailability in the central nervous system.
In addition to its neuroprotective effects, 11a-Hydroxy Canrenone has also been investigated for its potential role in cancer therapy. A study published in *Journal of Medicinal Chemistry* (2023) revealed that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action involves the modulation of key signaling pathways such as the PI3K/AKT pathway, which is often dysregulated in cancer cells.
The synthesis of Canrenone derivatives, including 11a-Hydroxy Canrenone, has been optimized in recent years to improve yield and purity. Researchers have employed various strategies, such as enzymatic oxidation and stereoselective synthesis, to produce this compound efficiently. These advancements have not only enhanced the scalability of production but also paved the way for further preclinical studies.
From an industrial application perspective, Canrenone derivatives are increasingly being explored for their potential in drug development. The unique structure of 11a-Hydroxy Canrenone allows for extensive functionalization, enabling researchers to design analogs with improved efficacy and reduced toxicity. This flexibility makes it a valuable tool in medicinal chemistry for addressing unmet clinical needs.
In conclusion, 192569-17-8 (11a-Hydroxy Canrenone) represents a promising compound with diverse therapeutic applications. Its ability to modulate key biological pathways and its favorable pharmacokinetic profile make it a compelling candidate for further investigation. As research continues to uncover its full potential, this compound is poised to play a significant role in the development of novel therapeutics across multiple disease areas.
